N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of amines. This compound features a brominated phenyl group and a trimethoxybenzyl group, which can impart unique chemical and physical properties. Such compounds are often of interest in various fields of research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine and 3,4,5-trimethoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 4-bromo-3-methylphenylamine is reacted with 3,4,5-trimethoxybenzyl chloride under reflux conditions to form the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could enhance its ability to cross cell membranes, while the brominated phenyl group might interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-CHLORO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE: Chlorine atom instead of bromine.
N-(4-BROMO-3-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE: One less methoxy group on the benzyl ring.
Uniqueness
The presence of both the brominated phenyl group and the trimethoxybenzyl group makes N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE unique. These groups can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(5-6-14(11)18)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUGKDWNQIFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)OC)OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.